tert-butyl N-[2-(butylamino)ethyl]carbamate
Overview
Description
tert-Butyl N-[2-(butylamino)ethyl]carbamate: is an organic compound with the molecular formula C11H24N2O2 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a butylaminoethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(butylamino)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(butylamino)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[2-(butylamino)ethyl]carbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Butylamine and tert-butyl alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(butylamino)ethyl]carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis processes.
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. It serves as an intermediate in the preparation of drugs and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. It is valued for its stability and reactivity in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(butylamino)ethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted reactions. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and reduces the reactivity of the amine.
Comparison with Similar Compounds
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
Uniqueness: tert-Butyl N-[2-(butylamino)ethyl]carbamate is unique due to the presence of the butylaminoethyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and steric hindrance, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
tert-butyl N-[2-(butylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-12-8-9-13-10(14)15-11(2,3)4/h12H,5-9H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDAGCKOGBYXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662945 | |
Record name | tert-Butyl [2-(butylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-56-9 | |
Record name | tert-Butyl [2-(butylamino)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.